

Application Notes and Protocols for NCI-H460

Cell Culture in Drug Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	HOE 689
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Introduction

The NCI-H460 cell line, derived from a large cell lung carcinoma, is a cornerstone model in non-small cell lung cancer (NSCLC) research and is extensively utilized in drug discovery and development.^{[1][2]} These cells are characterized by their epithelial morphology, adherent growth, and tumorigenicity in immunodeficient mice.^{[1][3][4]} Genetically, NCI-H460 cells harbor mutations in key oncogenes such as KRAS and PIK3CA, making them a relevant model for studying targeted therapies.^{[1][2]} This document provides a comprehensive guide for the culture and application of NCI-H460 cells in drug testing protocols.

Cell Line Characteristics

A summary of the essential characteristics of the NCI-H460 cell line is provided in the table below.

Characteristic	Description
Origin	Human, Male, Large Cell Lung Carcinoma, Pleural Effusion[1]
Morphology	Epithelial[1][4]
Growth Properties	Adherent[1][4]
Doubling Time	Approximately 18-33 hours[1][5]
Karyotype	Hypotriloid with a modal chromosome number of 57[1]
Key Mutations	KRAS, PIK3CA, p53 (mRNA expression comparable to normal lung tissue)[1][2][5]
Biosafety Level	BSL-1[1][4]

Experimental Protocols

I. NCI-H460 Cell Culture

This section details the standardized procedures for the successful culture of NCI-H460 cells.

1. Required Materials:

- Complete Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
- Thawing: Pre-warmed complete growth medium, sterile conical tubes, water bath at 37°C.
- Subculturing: Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA solution, complete growth medium.
- Cryopreservation: Complete growth medium, Dimethyl sulfoxide (DMSO), cryovials.

2. Thawing of Cryopreserved Cells:

- Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[1][4]

- Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.[6]
- Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Change the medium the following day to remove any residual cryoprotectant.

3. Subculturing:

- Subculture NCI-H460 cells when they reach 70-80% confluence.[6]
- Aspirate the culture medium from the flask.
- Wash the cell monolayer with sterile PBS to remove any residual serum.
- Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 5-15 minutes, or until cells detach.
- Neutralize the trypsin by adding 6-8 mL of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed new culture flasks at a recommended split ratio of 1:2 to 1:4.[1][4]
- Incubate the new cultures at 37°C and 5% CO2.
- Renew the culture medium every 2 to 3 days.[4]

4. Cryopreservation:

- Follow steps 2-6 of the subculturing protocol.
- Centrifuge the cell suspension and resuspend the pellet in a freezing medium composed of 60% basal medium, 30% FBS, and 10% DMSO.[\[4\]](#)
- Aliquot the cell suspension into cryovials at a density of 2×10^6 cells/mL.[\[6\]](#)
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to liquid nitrogen for long-term storage.[\[6\]](#)

II. Drug Testing Protocols

NCI-H460 cells are a versatile tool for evaluating the efficacy of anti-cancer compounds. Below are example protocols for common drug testing assays.

1. Cell Viability (MTT) Assay:

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Seed NCI-H460 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
- Following treatment, add MTT reagent to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.

2. Wound Healing Assay:

This assay assesses cell migration.

- Seed NCI-H460 cells in a 6-well plate and grow them to 90% confluency.[\[7\]](#)

- Create a "wound" in the cell monolayer using a sterile pipette tip.[7]
- Wash with PBS to remove detached cells and add a fresh medium containing the test compound.
- Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).[7]
- Measure the change in the wound area over time to quantify cell migration.

3. Transwell Migration Assay:

This assay provides a quantitative measure of cell migration.

- Seed NCI-H460 cells (e.g., 1×10^5 cells/well) in the upper chamber of a Transwell plate with a serum-free medium.[7]
- Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[7]
- Add the test compound to the upper chamber.
- Incubate for a specified period (e.g., 24 hours) to allow for cell migration through the porous membrane.[7]
- Remove non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[7]
- Count the number of migrated cells under a microscope.

4. Apoptosis Assay (Annexin V/PI Staining):

This assay distinguishes between viable, apoptotic, and necrotic cells.

- Seed NCI-H460 cells in a 6-well plate and treat them with the test compound for the desired time.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.

- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[7]

Data Presentation

Quantitative data from drug testing experiments should be summarized for clarity and comparison.

Table 1: Example Seeding Densities for NCI-H460 Assays

Assay	Plate Format	Seeding Density (cells/well)
Cell Viability (MTT)	96-well	5,000 - 10,000
Wound Healing	6-well	2 x 10 ⁵ [7]
Transwell Migration	24-well	1 x 10 ⁵ [7]
Apoptosis (Flow Cytometry)	6-well	2 x 10 ⁵ [7]

Table 2: Example Drug Concentrations for NCI-H460 Studies

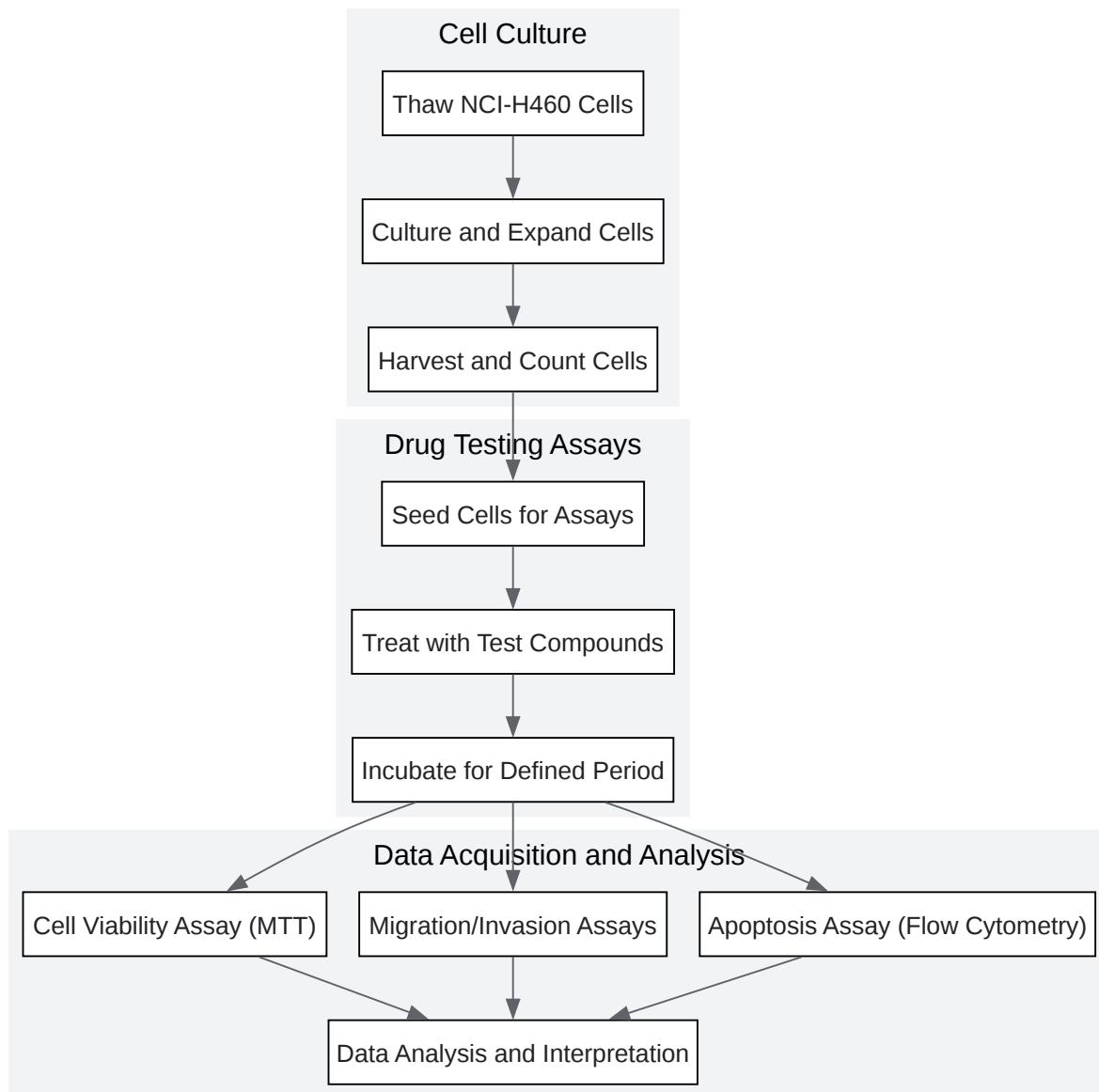
Drug	Concentration Range	Reference
Paclitaxel	5.7 nM	[8]
Carboplatin	18.0 µM	[8]
Luteolin	20, 40, 80 µM	[7]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for drug testing using NCI-H460 cells.

Experimental Workflow for NCI-H460 Drug Testing

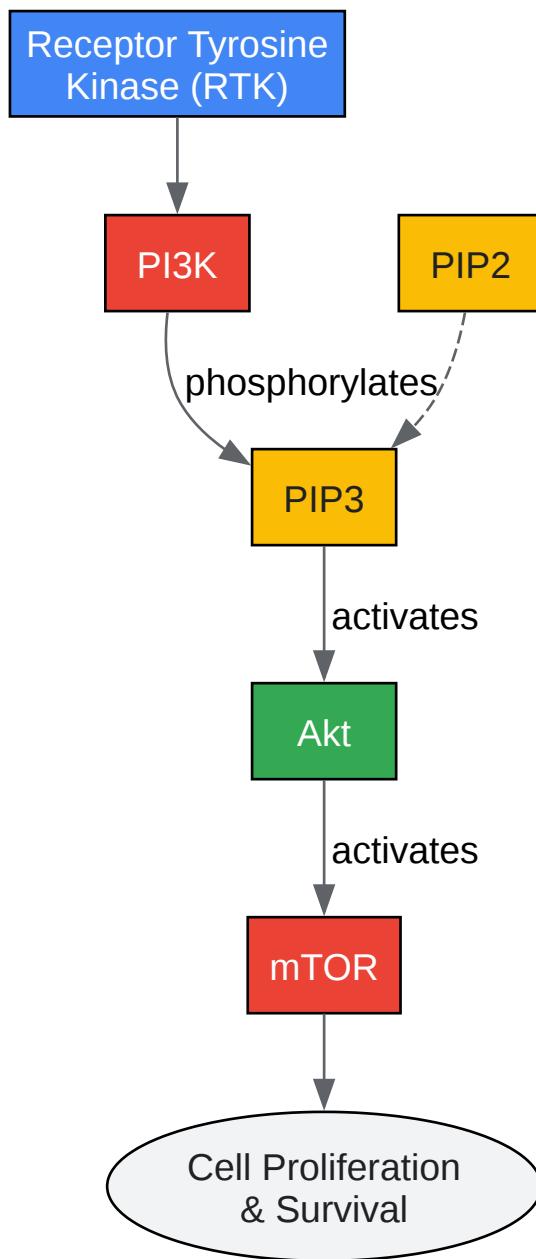
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Caption: A flowchart of the NCI-H460 drug testing process.

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently activated in NCI-H460 cells and is a common target for therapeutic intervention.

Simplified PI3K/Akt Signaling Pathway in NCI-H460



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Caption: Key components of the PI3K/Akt signaling cascade.

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